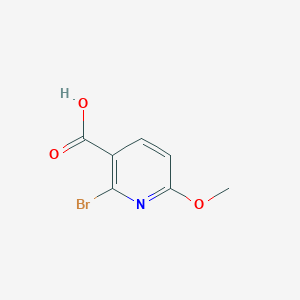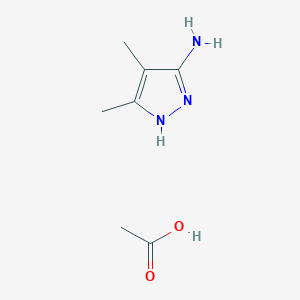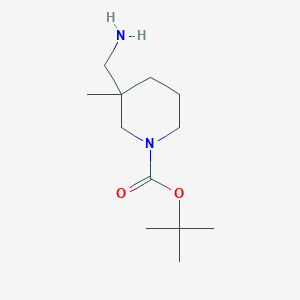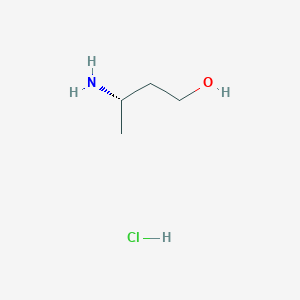
(S)-3-Aminobutan-1-ol hydrochloride
Overview
Description
“(S)-3-Aminobutan-1-ol hydrochloride” is likely a salt formed from the reaction of the organic base (S)-3-Aminobutan-1-ol with hydrochloric acid . The (S) indicates that it is the left-handed isomer of 3-Aminobutan-1-ol. Amines like this often form hydrochlorides to improve their water solubility, which can be desirable for substances used in medications .
Chemical Reactions Analysis
The chemical reactions involving “(S)-3-Aminobutan-1-ol hydrochloride” would depend on the specific conditions and reactants involved. In general, amines can participate in a variety of reactions, such as acid-base reactions and reactions with organic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-Aminobutan-1-ol hydrochloride” would depend on its specific molecular structure. In general, hydrochlorides of amines are often more soluble in water than their parent amines .Scientific Research Applications
Stereochemistry in Pharmaceuticals :
- Ethambutol, a derivative of 2-aminobutan-1-ol, which is closely related to (S)-3-Aminobutan-1-ol, demonstrates the importance of stereochemistry in pharmaceutical compounds. This study achieved the separation of different stereomers, emphasizing the role of chiral chromatography in characterizing pharmaceutical compounds (Blessington & Beiraghi, 1990).
Synthesis of Aminoketones :
- The synthesis of β-Aminoketones, particularly 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, was achieved through the Mannich reaction. This reaction involved secondary amine hydrochlorides, showcasing the potential for creating novel compounds for various applications (Makarova et al., 2002).
Synthesis and Stability of Aminobutanenitrile :
- 4-Aminobutanenitrile, an intermediate for neurological disorder therapeutics, was synthesized through a modified Staudinger reduction. This research highlights the importance of (S)-3-Aminobutan-1-ol hydrochloride in synthesizing compounds relevant to neurological health (Capon et al., 2020).
Resolving Agents in Chiral Synthesis :
- Benzyl derivatives of (S)- and (R)-2-aminobutan-1-ol were used as resolving agents for racemic acids, demonstrating their utility in chiral separations and pharmaceutical synthesis (Touet et al., 1993).
Pharmacological Activity of Enantiomers :
- A study on the racemic 3-(p-chlorophenyl)-4-aminobutanoic acid revealed significant differences in the pharmacological activity of its enantiomers. Such findings emphasize the critical role of stereochemistry in the biological activity of compounds (Witczuk et al., 1980).
Biocatalysis in Synthesis :
- Amine dehydrogenases (AmDHs) were effectively used for the biocatalytic synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes, including (S)-3-aminobutan-1-ol, showcasing an environmentally friendly approach to producing such compounds (Ducrot et al., 2021).
Greener Synthesis Approaches :
- An improved, greener process for the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid was developed. This process emphasizes the ongoing efforts to make chemical synthesis more environmentally friendly (Weiss et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-aminobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(5)2-3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFLYBTRIVTPX-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855737 | |
| Record name | (3S)-3-Aminobutan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Aminobutan-1-ol hydrochloride | |
CAS RN |
863304-89-6 | |
| Record name | 1-Butanol, 3-amino-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863304-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Aminobutan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



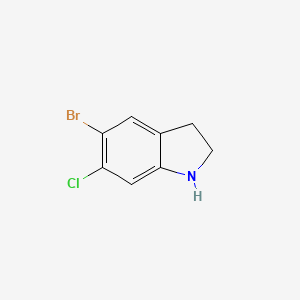
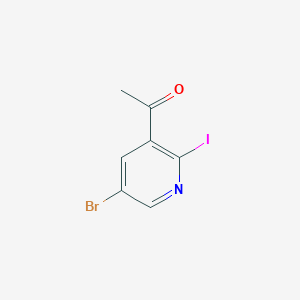
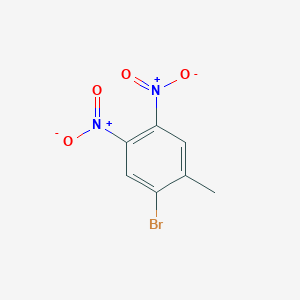
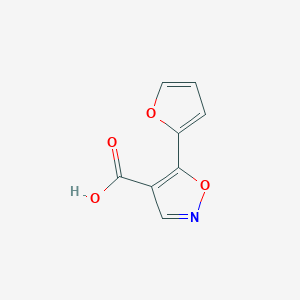
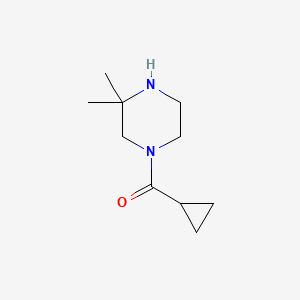
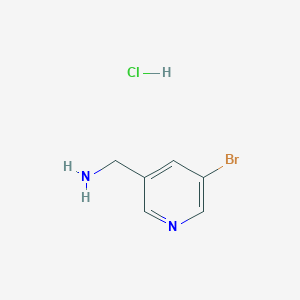
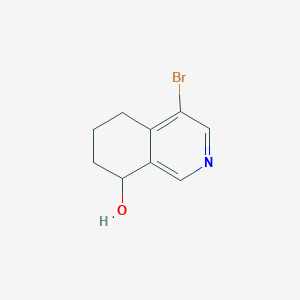
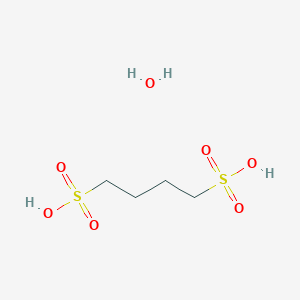
![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)
![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)
